N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
Description
This compound is a hybrid organic molecule featuring a pyrazole-thiophene-ethyl backbone conjugated with a benzoxazole sulfonamide moiety. The pyrazole and thiophene moieties are known for their roles in hydrogen bonding and π-π stacking interactions, while the sulfonamide group enhances solubility and bioavailability . Crystallographic studies of such compounds often employ programs like SHELXL for refinement and ORTEP-3 for visualization, ensuring precise structural elucidation .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-12-8-13(2)23(21-12)17(14-6-7-28-11-14)10-20-29(25,26)15-4-5-18-16(9-15)22(3)19(24)27-18/h4-9,11,17,20H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQXVDSIHLSRTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3C)C4=CSC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a pyrazole ring, a thiophene moiety, and a sulfonamide group, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is . Its unique structure combines multiple functional groups that contribute to its biological activity.
| Component | Structure |
|---|---|
| Pyrazole | Pyrazole |
| Thiophene | Thiophene |
| Sulfonamide | Sulfonamide |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the pyrazole and thiophene rings allows for potential enzyme inhibition or receptor modulation. The sulfonamide group enhances the binding affinity through hydrogen bonding, which is critical for its pharmacological effects.
Biological Activities
Research indicates that compounds containing pyrazole and thiophene rings exhibit a wide range of biological activities:
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Antioxidant Activity :
- Cytotoxicity :
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of benzofuran-pyrazole derivatives against E. coli and Staphylococcus aureus. The compound showed promising results with an IC50 comparable to established antibiotics like ciprofloxacin .
Study 2: Anti-inflammatory Assessment
In another research project, the anti-inflammatory effects were assessed using a model of acute inflammation in rats. The administration of the compound resulted in a significant reduction in paw edema compared to the control group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Thiophene Motifs
The pyrazole-thiophene core is a common scaffold in bioactive molecules. For example:
- 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and its derivative 7b (ethyl 2,4-diaminothiophene-5-yl-3-carboxylate) share the pyrazole-thiophene framework but lack the benzoxazole sulfonamide group. These compounds were synthesized via reactions involving malononitrile or ethyl cyanoacetate with sulfur in 1,4-dioxane .
Benzoxazole Sulfonamide Derivatives
Benzoxazole sulfonamides are studied for their enzyme inhibitory properties. For instance:
- 3-Methyl-2-oxo-benzoxazole sulfonamide derivatives (without the pyrazole-thiophene unit) exhibit carbonic anhydrase inhibitory activity. The absence of the pyrazole-thiophene moiety in these analogues reduces their capacity for π-π interactions but enhances sulfonamide-mediated hydrogen bonding .
Crystallographic and Computational Comparisons
- Crystallography Tools : The target compound’s structure determination would likely use SHELXT for space-group identification and SHELXL for refinement, similar to methods applied to other small-molecule heterocycles .
- Hydrogen Bonding Patterns : The pyrazole and sulfonamide groups in the target compound may form R₂²(8) or R₄⁴(12) graph-set motifs, as observed in related thiophene-pyrazole systems .
Research Findings and Limitations
Key Insights
- The integration of pyrazole, thiophene, and benzoxazole sulfonamide in one molecule likely enhances multitarget engagement (e.g., simultaneous kinase and enzyme inhibition).
Gaps in Evidence
- No direct pharmacological data (e.g., IC₅₀ values, binding affinities) for the target compound are available in the provided sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
